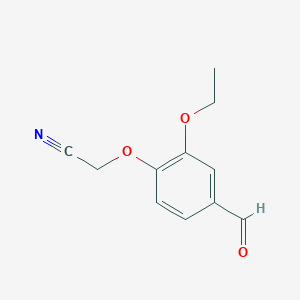

(2-Ethoxy-4-formylphenoxy)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Ethoxy-4-formylphenoxy)acetonitrile” is a chemical compound with the CAS Number: 443290-21-9 . It has a molecular weight of 205.21 .

Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI Code is 1S/C11H11NO3/c1-2-14-11-7-9(8-13)3-4-10(11)15-6-5-12/h3-4,7-8H,2,6H2,1H3 .Scientific Research Applications

Environmental Impact and Analysis of Nonylphenol Ethoxylates Nonylphenol ethoxylates (NPEs), which share a similar molecular structure to (2-Ethoxy-4-formylphenoxy)acetonitrile, are used in various applications including cleaning products and industrial processes. Research by Ayorinde et al. (1999) emphasizes the importance of understanding the environmental fate of these compounds. They established methods using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry for the detection of NPEs, considering their potential environmental impact (Ayorinde & Elhilo, 1999).

Spectroscopic Studies and Molecular Structure Analysis The study of molecular structures and spectroscopic properties is another significant application. Şen et al. (2019) conducted a comprehensive analysis of a compound similar to this compound, examining its molecular structure and spectroscopic properties. This research contributes to the understanding of the compound's chemical characteristics and potential applications (Şen et al., 2019).

Analytical Methodology for Surfactant Detection Developing specific analytical methodologies for the detection of compounds like this compound is crucial, especially in environmental samples. The work of Ayorinde et al. (1999) in establishing detection limits for various NPEs using mass spectrometry is a notable example of this application. Their research is pivotal in enhancing the precision of environmental analysis of such compounds (Ayorinde et al., 1999).

Pharmacokinetic Studies in Biomedical Research In the field of biomedical research, the pharmacokinetic properties of compounds structurally similar to this compound are examined. Kim et al. (2017) developed a method for determining the concentration of octaethylene glycol monodecyl ether in rat plasma, illustrating the importance of understanding the biological behavior of such compounds (Kim et al., 2017).

Investigation of Electrochemical Properties Electrochemical studies provide insights into the reactivity and potential applications of phenolic compounds. Research by Richards et al. (1975) on the electrochemical oxidation of phenolic compounds in different solvents, including acetonitrile, sheds light on the electrochemical behavior of similar compounds (Richards et al., 1975).

properties

IUPAC Name |

2-(2-ethoxy-4-formylphenoxy)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11-7-9(8-13)3-4-10(11)15-6-5-12/h3-4,7-8H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSKEBXTVKCRLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

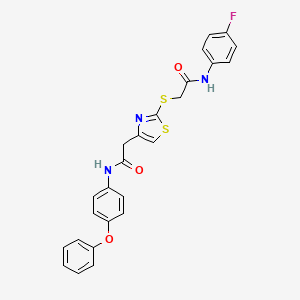

![5-chloro-3-[3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2472334.png)

![tert-butyl N-[2-(3-amino-4-hydroxyphenyl)ethyl]carbamate](/img/structure/B2472335.png)

![1'-(2-(4-Ethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2472336.png)

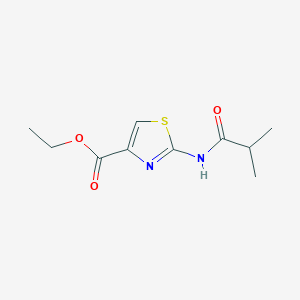

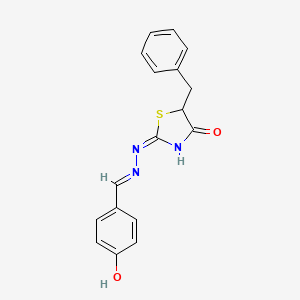

![N-(4-isopropylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2472337.png)

acetic acid](/img/structure/B2472339.png)

![N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide](/img/structure/B2472340.png)

![4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2472341.png)

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2472346.png)

![1-[4-(1,2,4-Triazol-4-yl)phenyl]piperazine](/img/structure/B2472347.png)

![N-butyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2472349.png)

![3-amino-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2472352.png)